2-Amino-5-octylbenzamide
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Overview
Description
2-Amino-5-octylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. The structure of this compound consists of a benzene ring substituted with an amino group at the second position and an octyl group at the fifth position, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-octylbenzamide typically involves the following steps:
Nitration: The starting material, octylbenzene, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 2-amino-5-octylbenzene is then reacted with benzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-octylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-Amino-5-octylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-octylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the octyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the octyl group, making it less hydrophobic.
2-Amino-5-methylbenzamide: Contains a methyl group instead of an octyl group, resulting in different physical and chemical properties.
2-Amino-5-chlorobenzamide: Contains a chlorine atom, which affects its reactivity and biological activity.
Uniqueness
2-Amino-5-octylbenzamide is unique due to the presence of the long octyl chain, which enhances its hydrophobicity and influences its interaction with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems and for developing hydrophobic drug candidates.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-amino-5-octylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11H,2-8,16H2,1H3,(H2,17,18) |
InChI Key |
NZJCQTVXKVXERM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
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